3-(3-Methylthiophen-2-yl)thiolan-3-ol
Description
3-(3-Methylthiophen-2-yl)thiolan-3-ol is a sulfur-containing heterocyclic compound comprising a thiolane (tetrahydrothiophene) core substituted at the 3-position with a hydroxyl group and a 3-methylthiophen-2-yl moiety. The hydroxyl group at position 3 enhances hydrogen-bonding capacity, which may influence solubility, crystal packing, and biological interactions.
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)thiolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS2/c1-7-2-4-12-8(7)9(10)3-5-11-6-9/h2,4,10H,3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPUCPKDTKFOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2(CCSC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of 3-(3-Methylthiophen-2-yl)thiolan-3-ol with Analogues
| Compound Name | Core Structure | Substituents | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| This compound | Thiolane | 3-Methylthiophen-2-yl, -OH | Secondary alcohol, thiophene | Drug intermediates, catalysts |
| 3-(3-Fluoro-4-methoxyphenyl)thiolan-3-ol | Thiolane | 3-Fluoro-4-methoxyphenyl, -OH | Fluorine, methoxy, -OH | Bioactive molecules |
| 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | Chalcone (enone) | Hydroxyphenyl, methylthiophenyl | Phenolic -OH, α,β-unsaturated ketone | Antioxidants, antimicrobials |
| a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Amino alcohol | Thiophen-2-yl, methylamino | Primary alcohol, amine | CNS-targeting pharmaceuticals |
Key Observations:
Core Heterocycle Differences :
- The thiolane core in the target compound is saturated, offering conformational flexibility, whereas chalcone derivatives (e.g., ) feature rigid α,β-unsaturated ketones .
- Aromatic thiophene substituents (as in the target compound and chalcone) enhance π-π stacking interactions compared to fluorophenyl groups (e.g., 3-(3-Fluoro-4-methoxyphenyl)thiolan-3-ol) .
Functional Group Impact: The secondary alcohol in this compound is less acidic than the phenolic -OH in chalcone derivatives, affecting hydrogen-bonding strength and solubility . Amino alcohol analogues () exhibit basicity due to the methylamino group, enabling protonation at physiological pH, unlike the neutral hydroxyl group in the target compound .
Fluorine in 3-(3-Fluoro-4-methoxyphenyl)thiolan-3-ol introduces electron-withdrawing effects, which may alter reactivity in nucleophilic substitutions .
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